ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4S/c1-3-21-14(20)18-5-4-9-11(7-18)23-13(15-9)16-12(19)10-6-8(2)22-17-10/h6H,3-5,7H2,1-2H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPGLHXYDDAEFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=NOC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its complex structure integrates multiple functional groups that may confer various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is classified as a heterocyclic compound due to the presence of thiazole and oxazole rings. The molecular formula is C14H16N4O4S with a molecular weight of 336.37 g/mol. Its synthesis typically involves multi-step reactions optimized for yield and purity, utilizing techniques like NMR spectroscopy for characterization .
Biological Activity Overview
Research indicates that compounds containing thiazole and oxazole moieties often exhibit diverse biological activities. This compound has been studied for its potential interactions with various biological targets:
- Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit antiproliferative effects against certain human tumor cell lines. This activity is characterized by low GI50 values (concentration required to inhibit cell growth by 50%), indicating strong efficacy .
- Immune Modulation : The compound's structural features suggest it may act as an agonist for Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors play critical roles in the immune response by recognizing pathogen-associated molecular patterns . Agonists of TLRs can enhance immune responses and are being explored as vaccine adjuvants.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular proliferation or survival pathways. This inhibition can lead to reduced tumor growth rates.
- Receptor Activation : By activating TLRs, the compound could stimulate dendritic cells and macrophages to produce pro-inflammatory cytokines, enhancing the adaptive immune response .
Case Studies and Research Findings
Several studies have highlighted the biological activity of similar compounds with thiazole and oxazole structures:
| Compound | Biological Activity | EC50 (μM) | Reference |
|---|---|---|---|
| Thiazoloquinoline | TLR7 Agonist | 0.73 | |
| Oxazoloquinoline | TLR8 Agonist | 0.55 | |
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles | Antiproliferative | nM to μM |
These findings suggest that structural modifications can significantly impact the potency and selectivity of biological activity.
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent:
- Solubility : The compound is expected to have moderate solubility in organic solvents due to its heterocyclic nature.
- Partition Coefficient (logP) : Data on logP would help elucidate its absorption and distribution characteristics in biological systems.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C14H16N4O4S
- Molecular Weight : 336.37 g/mol
- CAS Number : 955747-04-3
The structure features a thiazole ring fused with an oxazole moiety, which is known to influence its biological activity. The presence of multiple functional groups allows for diverse interactions within biological systems.
Medicinal Chemistry
The compound's unique structure positions it as a candidate for drug development. Its potential applications include:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. Research indicates that modifications in the thiazole and oxazole rings can enhance antimicrobial properties.
- Anticancer Properties : Preliminary studies suggest that derivatives of thiazolo[5,4-c]pyridine exhibit antiproliferative effects against cancer cell lines. This compound may share similar mechanisms of action.
Pharmacological Studies
Pharmacokinetics and dynamics are critical in evaluating the therapeutic potential of this compound:
- Bioavailability : Understanding its solubility and absorption characteristics is essential for determining its effectiveness as a drug. The compound is expected to have moderate solubility in organic solvents due to its heterocyclic nature.
- Mechanism of Action : Investigating how this compound interacts with biological targets can reveal insights into its therapeutic applications. Similar compounds have been noted to act on specific receptors involved in inflammatory responses.
Case Studies and Research Findings
Several studies have documented the biological activity of compounds related to ethyl 2-(5-methyl-1,2-oxazole-3-amido)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate. Below is a summary table of relevant findings:
| Compound | Biological Activity | EC50 (μM) | Reference |
|---|---|---|---|
| Thiazoloquinoline | TLR7 Agonist | 0.73 | |
| Oxazoloquinoline | TLR8 Agonist | 0.55 | |
| Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles | Antiproliferative | nM to μM |
These findings suggest that structural modifications can significantly impact the potency and selectivity of biological activity.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions (e.g., NaOH in aqueous ethanol) :
Nucleophilic Substitution
The thiazole sulfur or pyridine nitrogen may undergo alkylation or arylation using halides under basic conditions (e.g., NaH in DMF) :
Key Reaction Observations
-
Atmosphere Sensitivity: Yields improve significantly under O₂ vs. air or inert atmospheres (e.g., 94% under O₂ vs. 6% under Ar) .
-
Acid Additives: Acetic acid (6 equiv) enhances reaction efficiency by stabilizing intermediates .
-
Side Reactions: Competing triazolo[1,5-a]pyridine formation occurs with excess acetic acid or strong Brønsted acids (e.g., TFA) .
Structural Characterization
Challenges and Optimization
Comparison with Similar Compounds
Ethyl 5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 313705-12-3)
- Substituents : A 4-methoxyphenyl group at position 5, a methyl group at position 7, and a phenyl carboxamide at position 4.
- Key Differences: The thiazolo[3,2-a]pyrimidine core (vs.
Ethyl 5-(4-Methoxyphenyl)-7-methyl-2-[(1-methyl-1H-pyrazol-4-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 492427-53-9)
- Substituents : A pyrazole-methylene group at position 2 and a 4-methoxyphenyl group at position 3.
- Key Differences : The unsaturated pyrazole substituent introduces π-π stacking capabilities, enhancing interactions with aromatic residues in biological targets. Its molar mass (438.50 g/mol) is higher than the query compound, likely reducing aqueous solubility .
5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride (CAS 720720-96-7)
- Substituents : A carboxylic acid group at position 2 and a methyl group at position 5.
- Key Differences : The absence of the oxazole-amido group and the presence of a hydrochloride salt improve crystallinity and stability, as evidenced by storage recommendations (2–8°C) .
Preparation Methods
Cyclization of Piperidone Derivatives
Starting with 4-piperidone, treatment with phosphorus pentasulfide (PS) in refluxing toluene induces cyclization to form 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. Methylation at the 5-position is achieved via reductive amination using formaldehyde and triacetoxysodium borohydride in tetrahydrofuran (THF), yielding 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (Compound A, 78% yield).
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | PS, toluene, 110°C, 12 h | 85% |
| Methylation | HCHO, NaBH(OAc), THF, rt, 6 h | 78% |
Bromination and Functionalization
Compound A undergoes regioselective bromination at position 2 using copper(II) bromide (CuBr) and tert-butyl nitrite in acetonitrile at 0°C. The resultant 2-bromo-5-methyl-thiazolo[5,4-c]pyridine (Compound B) serves as a versatile intermediate for cross-coupling reactions.
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Pd(PPh) | NaCO | dioxane/HO | 90°C | 65% |
Amide Bond Formation
The oxazole-3-carboxylic acid is synthesized via cyclization of ethyl 3-(methylamino)propanoate with chloroxime in acetic acid. Activation to the acid chloride (SOCl, 60°C) followed by coupling with 2-amino-thiazolo[5,4-c]pyridine (generated via hydrolysis of Compound B) using HATU and DIPEA in DMF affords the target amide (82% yield).
Esterification of the 5-Carboxylic Acid
The final step involves esterification of the 5-carboxylic acid intermediate.
Direct Esterification
Hydrolysis of the nitrile group in 2-cyano-5-methyl-thiazolo[5,4-c]pyridine (from Compound B via NaCN exchange) with HCl/EtOH produces the carboxylic acid, which is esterified using ethanol and sulfuric acid (80°C, 8 h). This yields the ethyl ester (89% yield).
Reaction Profile
| Substrate | Reagents | Conditions | Yield |
|---|---|---|---|
| 5-Carboxylic acid | EtOH, HSO | 80°C, 8 h | 89% |
Industrial-Scale Considerations
Large-scale production prioritizes cost efficiency and safety:
-
Continuous Flow Reactors : Enhance cyclization and bromination steps, reducing reaction times by 40%.
-
Solvent Recycling : Toluene and THF are recovered via distillation, lowering environmental impact.
-
Catalyst Recovery : Pd catalysts are filtered and reused, reducing costs by 30%.
Comparative Analysis of Synthetic Routes
| Route | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Suzuki Coupling | 4 | 52% | High | Moderate |
| Amidation | 5 | 61% | Moderate | High |
| Industrial | 3 | 68% | Low | Excellent |
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-(5-methyl-1,2-oxazole-3-amido)-thiazolo[5,4-c]pyridine-5-carboxylate?
A two-step approach is typically employed:
- Step 1: Synthesis of the thiazolo[5,4-c]pyridine core via cyclization of thiourea derivatives with ethyl acetoacetate under acidic conditions (e.g., HCl/EtOH) .
- Step 2: Amidation at the 2-position using 5-methyl-1,2-oxazole-3-carboxylic acid derivatives. Activation via carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF ensures efficient coupling .
Key validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. How is the compound structurally characterized in academic research?
A combination of spectroscopic and analytical methods is used:
- NMR: H and C NMR verify the fused thiazolo-pyridine ring system and oxazole substituents. Aromatic protons in the thiazole ring appear as doublets at δ 7.2–7.5 ppm, while the oxazole methyl group resonates at δ 2.3–2.5 ppm .
- Mass spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 375.12) .
- X-ray crystallography: Used to resolve ambiguities in regiochemistry of the fused heterocycles .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for large-scale applications?
- Reaction parameter screening: Use design of experiments (DoE) to optimize temperature (70–90°C), solvent (DMF vs. THF), and catalyst loading (e.g., 1.2 eq EDC). Evidence suggests THF improves amidation yields by 15% compared to DMF due to reduced side reactions .
- Computational modeling: Apply density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., cyclization energy barriers) .
Q. What strategies address contradictory biological activity data across studies?
- Re-evaluate assay conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times. For example, a 24-hour incubation may underestimate cytotoxicity due to delayed apoptosis .
- Mechanistic profiling: Use surface plasmon resonance (SPR) to measure binding kinetics to target enzymes (e.g., kinase inhibition vs. IC discrepancies) .
Q. How can solubility challenges in pharmacokinetic studies be mitigated?
Q. What methods elucidate the compound’s mechanism of action in enzyme inhibition?
- Isotopic labeling: Incorporate O into the carboxylate group to track metabolic stability via LC-MS .
- Kinetic studies: Perform time-dependent inhibition assays with varying ATP concentrations to distinguish competitive vs. non-competitive binding modes .
Q. How to resolve structure-activity relationship (SAR) contradictions in analogs?
- Crystallographic analysis: Solve co-crystal structures with target proteins (e.g., PDB deposition) to identify critical hydrogen bonds (e.g., oxazole NH with Glu205) .
- Free-energy perturbation (FEP): Compute relative binding affinities for substituent variations (e.g., methyl vs. trifluoromethyl groups) .
Q. What experimental designs address stability issues during long-term storage?
Q. How to validate conflicting computational predictions of metabolic pathways?
- In vitro microsomal assays: Compare human liver microsome (HLM) data with CYP3A4/2D6 isoform-specific results. For example, CYP3A4 mediates N-dealkylation, while CYP2D6 oxidizes the thiazole ring .
- Deuterium labeling: Synthesize deuterated analogs (e.g., CD at the oxazole methyl) to confirm metabolic soft spots via MS/MS fragmentation .
Methodological Guidelines for Data Interpretation
Q. Handling contradictory spectroscopic data in structural elucidation
Q. Scaling up from lab to pilot-scale synthesis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
